4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester
Overview
Description
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester is an organic compound with the molecular formula C9H13F3O2 and a molecular weight of 210.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further connected to a carboxylic acid methyl ester group. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester typically involves the esterification of 4-(Trifluoromethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product.
Chemical Reactions Analysis
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar compounds to 4-(Trifluoromethyl)cyclohexanecarboxylic acid methyl ester include:
4-(Trifluoromethyl)cyclohexanecarboxylic acid: This compound lacks the ester group and is more polar.
4-(Trifluoromethyl)cyclohexanol: This compound has a hydroxyl group instead of the ester group, making it more hydrophilic
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ester functionality, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBPRMAOEHOALJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.